molecular formula C25H17BrFN3O3S2 B2599158 4-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-9-[(4-fluorophenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione CAS No. 899547-45-6

4-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-9-[(4-fluorophenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione

Cat. No.: B2599158
CAS No.: 899547-45-6
M. Wt: 570.45
InChI Key: IWUYHPAJBPFRCL-UHFFFAOYSA-N
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Description

“4-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-9-[(4-fluorophenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8400^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione” is a complex organic compound that features multiple functional groups, including bromophenyl, fluorophenyl, and thia-triazatricyclo structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the core triazatricyclo structure, followed by the introduction of the bromophenyl and fluorophenyl groups. Typical synthetic routes may involve:

    Formation of the Triazatricyclo Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Bromophenyl and Fluorophenyl Groups: These steps may involve nucleophilic substitution reactions or coupling reactions using reagents like bromobenzene and fluorobenzene derivatives.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of metal catalysts to facilitate coupling reactions.

    Solvents: Selection of appropriate solvents to enhance reaction rates and selectivity.

    Temperature and Pressure: Control of reaction temperature and pressure to optimize reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The bromophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibition or activation of enzymatic activity.

    Interaction with Receptors: Modulation of receptor signaling pathways.

    Alteration of Cellular Processes: Impact on cellular metabolism or signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-9-[(4-fluorophenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione
  • 4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-9-[(4-fluorophenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione

Uniqueness

The presence of the bromophenyl and fluorophenyl groups in the compound provides unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different substituents.

Properties

IUPAC Name

1-(4-bromophenyl)-2-[6-[(4-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrFN3O3S2/c26-18-9-7-17(8-10-18)22(31)15-34-25-28-13-23-24(29-25)20-3-1-2-4-21(20)30(35(23,32)33)14-16-5-11-19(27)12-6-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUYHPAJBPFRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NC=C3S(=O)(=O)N2CC4=CC=C(C=C4)F)SCC(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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